3-Bromo-4-(2-methoxyacetamido)benzoic acid
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Overview
Description
3-Bromo-4-(2-methoxyacetamido)benzoic acid is an organic compound with the molecular formula C10H10BrNO4 and a molecular weight of 288.09 g/mol . This compound is characterized by the presence of a bromine atom, a methoxyacetamido group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-methoxyacetamido)benzoic acid typically involves the bromination of 4-(2-methoxyacetamido)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-methoxyacetamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Amidation and Esterification: The carboxylic acid group can react with amines to form amides or with alcohols to form esters
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation can produce a quinone derivative .
Scientific Research Applications
3-Bromo-4-(2-methoxyacetamido)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methoxyacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyacetamido group play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the methoxyacetamido group.
Methyl 3-bromo-4-methoxybenzoate: An ester derivative with similar reactivity.
2-Bromo-5-methoxybenzoic acid: Differently substituted bromobenzoic acid with distinct properties.
Uniqueness
3-Bromo-4-(2-methoxyacetamido)benzoic acid is unique due to the presence of both the bromine atom and the methoxyacetamido group, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1131594-32-5 |
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Molecular Formula |
C10H10BrNO4 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
3-bromo-4-[(2-methoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H10BrNO4/c1-16-5-9(13)12-8-3-2-6(10(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
CQGGTMGDHUBGHS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
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